(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with two methyl groups and two carboxylic acid groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl maleate with diazomethane, which results in the formation of the cyclopropane ring. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of chiral catalysts and other industrial chemicals .
Mechanism of Action
The mechanism by which (1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid: The enantiomer of the compound with similar structural features but different stereochemistry.
Cyclopropane-1,2-dicarboxylic acid: A related compound lacking the methyl groups.
Cyclohexane-1,2-dicarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopropane ring
Uniqueness
(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid is unique due to its specific chiral configuration and the presence of both methyl and carboxylic acid groups on a cyclopropane ring. This combination of features makes it valuable for applications requiring chiral specificity and reactivity .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
SLBKGBQKBVOZRI-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@]1(C[C@]1(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC1(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.